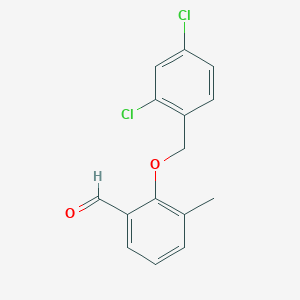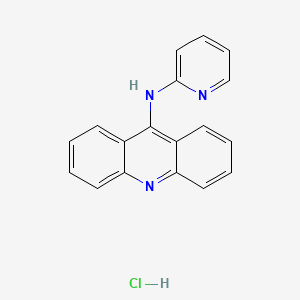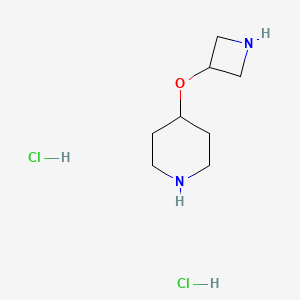
4-(Azetidin-3-yloxy)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)piperidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O It is a derivative of piperidine, featuring an azetidine ring attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)piperidine dihydrochloride typically involves the reaction of piperidine with azetidine-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yloxy)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or piperidine derivatives.
Applications De Recherche Scientifique
4-(Azetidin-3-yloxy)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Azetidin-3-yloxy)pyridine dihydrochloride
- 4-(Azetidin-3-yloxy)aniline dihydrochloride
Uniqueness
4-(Azetidin-3-yloxy)piperidine dihydrochloride is unique due to its specific structural features, such as the combination of an azetidine ring and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2O |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;;/h7-10H,1-6H2;2*1H |
Clé InChI |
HCAUJICQUONDSW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
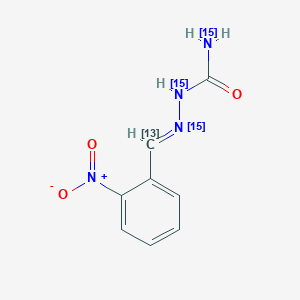
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
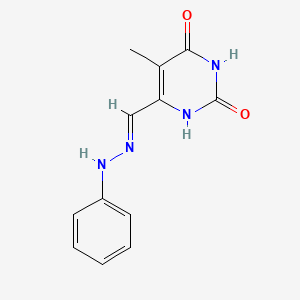
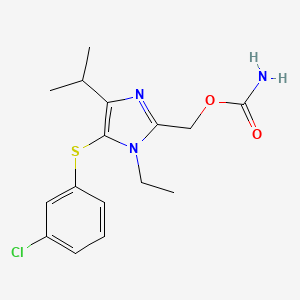

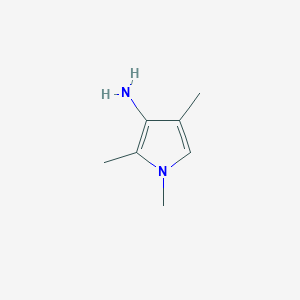

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
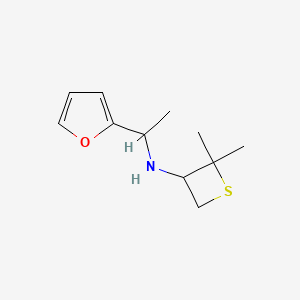
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
